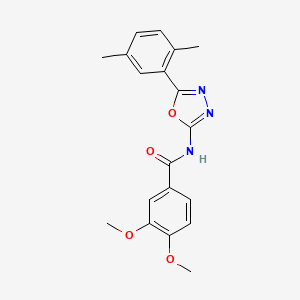![molecular formula C17H14ClN3O3 B2939642 Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396868-13-5](/img/structure/B2939642.png)
Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have attracted chemists owing to their biological and pharmacological importance .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . An efficient synthesis of pyrazolo[1,5-a]pyrimidines has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors .Molecular Structure Analysis
The molecular structure of Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core . The 1H NMR spectrum of a similar compound showed a triplet-quartet pattern .科学的研究の応用
Fluorescent Probes for Bioimaging
This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their tunable photophysical properties. These properties allow for the design of solid-state emitters by proper structural selection, making them comparable to commercial probes like coumarin-153 and rhodamine 6G .
Chemosensors
The structural diversity and presence of heteroatoms make these compounds potential chelating agents for ions. This characteristic is beneficial for the development of chemosensors that can detect the presence of specific ions or molecules, which is crucial in environmental monitoring and diagnostics .
Organic Light-Emitting Devices (OLEDs)
Due to their good solid-state emission intensities, these compounds can be used in the development of OLEDs. The electron-donating groups at position 7 on the fused ring improve both absorption and emission behaviors, which are essential for the efficiency of OLEDs .
Photobleaching Performance
The pyrazolo[1,5-a]pyrimidines derivatives exhibit very good photobleaching performance, which is important for applications that require continuous excitation, such as in certain imaging techniques .
Cognitive Disorders Treatment
A series of pyrazolo[1,5-a]pyrimidine-based inhibitors have been discovered for the treatment of cognitive disorders. These inhibitors work by selectively inhibiting phosphodiesterase (PDE) 2A, which could potentially enhance cognitive performance in neuropsychiatric and neurodegenerative disorders .
Drug Design and Medicinal Chemistry
The compound’s framework is used in structure-based drug design. Its derivatives have been optimized for potency, selectivity, and preclinical properties, including in vitro phototoxicity and in vivo rat plasma clearance, which are critical steps in the drug development process .
Synthesis of Novel Disubstituted Derivatives
The compound serves as a precursor for the synthesis of a variety of novel disubstituted derivatives. These derivatives are prepared via sequential site-selective cross-coupling reactions, which are significant for creating new molecules with potential therapeutic applications .
Biological Evaluation for Therapeutic Applications
The derivatives of this compound undergo biological evaluation to determine their therapeutic potential. This includes assessing their activity against various biological targets, which is a fundamental aspect of pharmacological research .
特性
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-2-24-17(23)13-10-19-21-8-7-11(9-15(13)21)20-16(22)12-5-3-4-6-14(12)18/h3-10H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEUGCXGVAHJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-chlorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2939568.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)
![2-Ethylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2939575.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)
![N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2939579.png)
![2-[(1-Tert-butylazetidin-3-yl)oxy]-4-methylpyrimidine](/img/structure/B2939580.png)
![1-(2-methoxyethyl)-2-(methoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2939581.png)
